8-Methyl-7-acetoxy-4-(6-bromo-2-oxochromen-3-yl)chromen-2-one
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Overview
Description
6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of bichromenes, which are characterized by their fused ring systems and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of solvents like benzene or petroleum ether and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often involving advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-BROMO-8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares similar structural features but differs in functional groups and reactivity.
6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another bichromene derivative with distinct properties and applications.
Properties
Molecular Formula |
C21H13BrO6 |
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Molecular Weight |
441.2 g/mol |
IUPAC Name |
[4-(6-bromo-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H13BrO6/c1-10-17(26-11(2)23)6-4-14-15(9-19(24)28-20(10)14)16-8-12-7-13(22)3-5-18(12)27-21(16)25/h3-9H,1-2H3 |
InChI Key |
XSMYATBZDBFDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O)OC(=O)C |
Origin of Product |
United States |
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